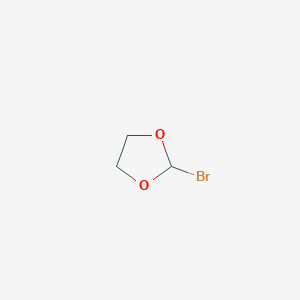
2-Bromo-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1,3-dioxolane, also known as this compound, is a useful research compound. Its molecular formula is C3H5BrO2 and its molecular weight is 152.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
a. Synthesis of Complex Molecules
2-Bromo-1,3-dioxolane serves as a crucial building block in the synthesis of various organic compounds. It has been used effectively in the preparation of:
- Pyridine derivatives : The compound can be brominated to yield pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives, which are useful in further synthetic transformations .
- Asymmetric synthesis : It plays a role in the asymmetric total synthesis of marine metabolites through Evans' asymmetric Diels-Alder reaction .
b. Alkylating Agent
As an alkylating agent, this compound can react with amines and other nucleophiles to form various substituted products. This property is exploited in the synthesis of triazoles when combined with eynamides and sodium azide in a one-pot reaction .
Medicinal Chemistry
a. Development of Pharmaceuticals
The compound's ability to act as an alkylating agent makes it significant in medicinal chemistry for developing new drugs. For example:
- Synthesis of glycosidase inhibitors : this compound has been utilized in synthesizing compounds like 1-deoxy-castanospermine, which exhibit biological activity against certain diseases .
b. Biological Activity
Research indicates that derivatives of 2-bromo compounds possess potential anti-inflammatory and antineoplastic activities, making them candidates for further pharmacological studies .
Polymer Science
In polymer chemistry, this compound is employed as a monomer or co-monomer due to its reactive bromine atom and dioxolane ring structure. This allows for:
- Synthesis of functionalized polymers : The compound can be incorporated into polymer chains to introduce specific functionalities that enhance material properties for applications in coatings and adhesives .
Case Studies and Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Organic Synthesis | Synthesis of pyridine derivatives | |
| Medicinal Chemistry | Development of glycosidase inhibitors | |
| Polymer Science | Functionalized polymer synthesis |
Case Study: Synthesis of Pyridine Derivatives
A notable study demonstrated the efficiency of using this compound in synthesizing pyridine derivatives through a catalyst-free method. The yields were reported to be significantly high (up to 93%), showcasing the effectiveness of this compound in complex organic transformations .
特性
CAS番号 |
139552-12-8 |
|---|---|
分子式 |
C3H5BrO2 |
分子量 |
152.97 g/mol |
IUPAC名 |
2-bromo-1,3-dioxolane |
InChI |
InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |
InChIキー |
YROOUORHOYWJHN-UHFFFAOYSA-N |
SMILES |
C1COC(O1)Br |
正規SMILES |
C1COC(O1)Br |
同義語 |
1,3-Dioxolane,2-bromo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















